N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-2-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNVPXOLJDQTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the reaction of 4-bromoacetophenone with a suitable furan derivative under basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation. Common reagents used in these reactions include sodium hydroxide, ethanol, and various amine derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, particularly in medicinal chemistry, materials science, and cosmetic formulation, supported by comprehensive data and case studies.
Structure
The compound features a furo[3,2-b]pyridine core, which is known for its biological activity. The presence of the bromophenyl group enhances its reactivity and potential for various applications.
Medicinal Chemistry
This compound has been explored for its pharmacological properties. Its structural similarity to known bioactive compounds suggests potential applications in drug development.
Case Study: Anticancer Activity
Research indicates that derivatives of furo[3,2-b]pyridine exhibit anticancer properties. A study demonstrated that modifications to the furo[3,2-b]pyridine structure could enhance cytotoxicity against various cancer cell lines. The bromophenyl group may play a critical role in this activity by influencing electronic properties and molecular interactions with biological targets.
Materials Science
The compound's unique structure makes it suitable for use in advanced materials. Its ability to form coordination complexes with metals opens avenues in catalysis and materials synthesis.
Data Table: Coordination Complexes
| Complex Type | Metal Used | Application Area |
|---|---|---|
| Bis[N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamidato]Palladium | Palladium | Catalysis in organic reactions |
| This compound-Copper Complex | Copper | Antimicrobial coatings |
Cosmetic Formulation
The compound has been investigated for use in cosmetic formulations due to its skin-beneficial properties. Its incorporation into topical products can enhance skin hydration and provide protective effects.
Case Study: Topical Formulation Development
A study focused on formulating a cream containing this compound showed promising results in improving skin hydration and elasticity. The formulation was tested for stability and efficacy using response surface methodology, indicating significant improvements over traditional formulations.
The biological activity of this compound has been documented in several studies:
- Antimicrobial Properties : Exhibited activity against various bacterial strains.
- Anti-inflammatory Effects : Shown to reduce inflammation markers in vitro.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The compound’s furopyridine core distinguishes it from related pyridine- or dihydropyridine-based analogs. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Core Structure : The furopyridine core in the target compound offers a rigid, planar structure with electron-rich furan oxygen, contrasting with the flexible dihydropyridine (e.g., ) or maleimide () cores. This rigidity may enhance metal-binding stability in coordination complexes .
- Halogen Effects : The 4-bromophenyl group increases lipophilicity and may participate in halogen bonding, similar to bromine in N-(4-bromophenyl)maleimide (). However, halogen size (Br vs. F/Cl/I) shows minimal impact on enzyme inhibition in maleimides, suggesting electronic effects dominate over steric factors .
- Functional Groups: The carboxamide linker in the target compound supports hydrogen bonding, akin to dihydropyridine analogs (). Thioxo (S=O) or cyano groups in analogs () could alter solubility or redox behavior.
Biological Activity
N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₁BrN₂O₂
- Molecular Weight : 331.16 g/mol
- CAS Number : 941969-37-5
The compound features a furo[3,2-b]pyridine core with a bromophenyl substituent and a carboxamide group, which contribute to its diverse chemical reactivity and potential biological activities .
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation. Its mechanism includes:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, disrupting their function. This is particularly relevant in cancer biology where enzyme inhibition can lead to reduced tumor growth.
- Antimicrobial Activity : Preliminary studies suggest that this compound may interact with microbial targets, inhibiting their growth and proliferation .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro Studies : Research indicates that the compound may inhibit cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. Specific pathways affected include those related to the regulation of cyclins and cyclin-dependent kinases .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Activity Against Bacteria : In vitro assays demonstrated effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria .
Case Studies
-
Study on Anticancer Properties :
- A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated significant inhibition of cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via caspase activation .
-
Antimicrobial Efficacy :
- Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial activity .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration (µM) |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Inhibition of cell viability | >10 |
| Antimicrobial | Staphylococcus aureus | Minimum inhibitory concentration | 32 |
| Antimicrobial | Escherichia coli | Minimum inhibitory concentration | 32 |
Q & A
Q. Advanced
- Target identification : Use SPR (surface plasmon resonance) to screen binding to bacterial enzymes (e.g., Staphylococcus aureus FabI) .
- Metabolic profiling : LC-MS tracks metabolite changes in Trypanosoma brucei treated with the compound (IC50 = 1.13 μM) .
- Gene knockout studies : CRISPR-Cas9 validates target essentiality (e.g., acetylcholinesterase inhibition in Alzheimer’s models) .
How is structure-activity relationship (SAR) analysis conducted to enhance antiparasitic potency?
Q. Advanced
- Analog synthesis : Replace bromophenyl with fluorophenyl or methoxy groups to assess steric/electronic effects .
- Biological testing : Compare IC50 values against T. brucei rhodesiense (e.g., bromophenyl vs. chlorophenyl analogs show 10-fold potency differences) .
- Computational docking : AutoDock Vina predicts binding to trypanothione reductase (ΔG < -9 kcal/mol) .
What role does computational modeling play in predicting reactivity or bioactivity?
Q. Advanced
- DFT calculations : Gaussian 09 evaluates HOMO/LUMO orbitals to predict sites for electrophilic substitution (e.g., bromophenyl group’s electron-withdrawing effect) .
- MD simulations : GROMACS models ligand-protein stability (e.g., 100 ns simulations for VEGFR2 binding) .
- ADMET prediction : SwissADME estimates logP (2.5) and bioavailability (70%) to prioritize analogs .
How can contradictions in spectral or bioactivity data be resolved?
Q. Advanced
- Data triangulation : Cross-validate NMR with X-ray structures (e.g., Pd(II) complex crystallizes in P21/c space group, confirming bidentate coordination) .
- Dose-response curves : Replicate enzyme inhibition assays (e.g., urease IC50) under standardized conditions (pH 7.4, 37°C) .
- Meta-analysis : Compare with structurally similar compounds (e.g., furopyridine vs. thienopyridine derivatives) to identify outliers .
What methodologies elucidate coordination chemistry with transition metals like Pd(II)?
Q. Advanced
- Synthesis of Pd complexes : React the ligand with K2PdCl4 in DCM under reflux to form [Pd(L)2] complexes (42% yield) .
- X-ray crystallography : Monoclinic Pd1 (space group P21/c) confirms square-planar geometry with N,N’-bidentate binding .
- Cyclic voltammetry : Redox peaks at -0.5 V (PdII/PdI) indicate catalytic potential in cross-coupling reactions .
How is X-ray crystallography applied to confirm molecular conformation?
Q. Advanced
- Crystal growth : Vapor diffusion in DCM/hexane yields diffraction-quality crystals (0.2 × 0.2 × 0.1 mm³) .
- Data collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) structures .
- Mercury CSD analysis : Compare torsion angles with Cambridge Structural Database entries to validate conformation .
What experimental approaches identify enzymatic inhibition mechanisms?
Q. Advanced
- Kinetic assays : Michaelis-Menten plots (Km, Vmax) differentiate competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Measures binding enthalpy (ΔH = -12 kcal/mol) for AChE inhibition .
- Fluorescence quenching : Tryptophan emission shifts (λmax = 340 nm) confirm ligand binding to enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
